molecular formula C16H17NO2 B1299528 5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid CAS No. 462066-98-4

5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

Cat. No.: B1299528
CAS No.: 462066-98-4
M. Wt: 255.31 g/mol
InChI Key: ZEKXNCDFZOQBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of 5,7-dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is defined by its complex heterocyclic framework incorporating both saturated and aromatic ring systems. The compound possesses the molecular formula C₁₆H₁₇NO₂ with a molecular weight of 255.31 g/mol, establishing its position as a medium-sized organic molecule within the acridine derivative family. The Chemical Abstracts Service registry number 462066-98-4 provides unambiguous identification of this specific structural variant.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as 5,7-dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid. This nomenclature precisely describes the substitution pattern, where methyl groups are positioned at the 5 and 7 positions of the acridine core, while the tetrahydro designation indicates partial saturation of the ring system at positions 1, 2, 3, and 4. The carboxylic acid functionality is located at position 9, representing a critical structural feature that significantly influences the compound's chemical behavior and intermolecular interactions.

The structural representation can be expressed through the SMILES notation as OC(C1C2C=C(C)C=C(C)C=2N=C2CCCCC2=1)=O, which provides a linear encoding of the molecular connectivity. Additionally, the InChI representation 1S/C16H17NO2/c1-9-7-10(2)15-12(8-9)14(16(18)19)11-5-3-4-6-13(11)17-15/h7-8H,3-6H2,1-2H3,(H,18,19) offers a standardized structural identifier that facilitates database searches and computational analysis. The MDL number MFCD02741574 serves as an additional registry identifier within chemical databases.

Properties

IUPAC Name

5,7-dimethyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-9-7-10(2)15-12(8-9)14(16(18)19)11-5-3-4-6-13(11)17-15/h7-8H,3-6H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKXNCDFZOQBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C3CCCCC3=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dimethylamine with acridine-9-carboxylic acid in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein folding.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways .

Biological Activity

5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid (CAS No. 462066-98-4) is a compound that has garnered interest for its biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₆H₁₇NO₂
  • Molecular Weight : 255.31 g/mol
  • Structural Characteristics : The compound features a tetrahydroacridine core with two methyl groups at positions 5 and 7 and a carboxylic acid group at position 9.

The biological activity of 5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can alter cellular functions and lead to therapeutic effects.
  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial and antifungal properties. It acts by disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways .

Antimicrobial Properties

5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid has demonstrated broad-spectrum antimicrobial activity:

  • Antibacterial Activity : Research shows that it is effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentrations (MIC) range from 15.625 to 125 μg/mL for various strains .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli125
Klebsiella pneumoniae15.6
  • Antifungal Activity : The compound has shown efficacy against fungi such as Candida albicans, with MIC values comparable to established antifungal agents like fluconazole .

Anti-inflammatory Effects

In addition to antimicrobial properties, studies suggest that this compound may exhibit anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of tetrahydroacridines for their antibacterial properties. The results indicated that modifications at specific positions could enhance efficacy against resistant strains of bacteria .
  • Biofilm Inhibition : Research highlighted the compound's ability to inhibit biofilm formation in pathogenic bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), which is critical for treating chronic infections .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have provided insights into how structural modifications can enhance biological activity. This information is vital for designing more potent derivatives with improved therapeutic profiles .

Q & A

Q. What are the common synthetic routes for 5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via microwave-assisted Friedländer reactions or esterification protocols. For example, microwave irradiation reduces reaction times (e.g., from hours to minutes) and improves yields by minimizing side reactions. Starting materials like 9-chloro-1,2,3,4-tetrahydroacridine can be functionalized under anhydrous conditions with catalysts such as N,N-dimethyl-4-pyridinamine to introduce carboxylic acid groups . Solvent choice (e.g., dichloromethane) and temperature control (308–313 K) are critical for purity .

Q. How can researchers verify the structural purity and identity of this compound?

Characterization relies on NMR (¹H/¹³C) for functional group analysis and X-ray crystallography for absolute configuration determination. For instance, H-atom positions in the acridine core and methyl substituents are confirmed via geometric constraints in crystallographic refinement . High-resolution mass spectrometry (HRMS) and HPLC (>95% purity) are recommended for batch validation .

Q. What biological targets or mechanisms are associated with this acridine derivative?

The compound’s planar acridine core enables DNA intercalation, disrupting transcription and replication in pathogens (e.g., Mycobacterium tuberculosis) or cancer cells. Substituents like the 9-carboxylic acid group enhance solubility and binding specificity to DNA grooves or enzyme active sites (e.g., topoisomerases) .

Q. Which analytical techniques are used to assess stability under experimental conditions?

Stability studies involve pH-dependent solubility assays (e.g., in PBS or simulated gastric fluid) and thermal gravimetric analysis (TGA) to monitor decomposition temperatures. Forced degradation studies (e.g., exposure to UV light or oxidizers) coupled with LC-MS identify degradation products .

Q. How should researchers design initial in vitro assays to evaluate biological activity?

Begin with cell-free assays (e.g., ethidium bromide displacement for DNA binding) to confirm target engagement. Follow with cytotoxicity screens (e.g., MTT assays) in cancer cell lines (e.g., HeLa) and pathogen cultures (e.g., Leishmania). Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for DNA intercalation) are essential .

Advanced Research Questions

Q. How can microwave-assisted synthesis be optimized to scale up production without compromising yield?

Optimize parameters such as microwave power (200–300 W), irradiation time (5–15 minutes), and solvent polarity. For example, replacing conventional heating with microwave irradiation reduced reaction times by 70% while maintaining yields >80% in tetrahydroacridine derivatives . Parallel synthesis setups and continuous flow systems can further enhance scalability .

Q. How to resolve contradictions between solubility and biological activity in structure-activity relationship (SAR) studies?

Introduce hydrophilic groups (e.g., hydroxyl or amine) at the 5- or 7-position to improve aqueous solubility without disrupting the planar acridine core required for DNA intercalation. For instance, 9-hydroxyl derivatives showed 50% higher solubility in PBS while retaining IC₅₀ values <10 µM in leukemia cells .

Q. What computational strategies (e.g., QSAR, molecular docking) predict the efficacy of novel derivatives?

Use QSAR models to correlate substituent electronic properties (e.g., Hammett σ constants) with bioactivity. Tools like Way2Drug or Molinspiration Cheminformatics can predict logP, polar surface area, and binding affinities to targets like DNA or β-amyloid . Docking studies (e.g., AutoDock Vina) validate interactions with DNA grooves or enzyme pockets .

Q. What strategies mitigate off-target effects in in vivo studies?

Conjugate the acridine core with targeting moieties (e.g., folate or peptide ligands) to enhance tumor specificity. Co-administration with P-glycoprotein inhibitors (e.g., verapamil) can bypass multidrug resistance. Pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) in rodent models is critical .

Q. How to integrate experimental data with computational models for derivative optimization?

Combine molecular dynamics simulations (e.g., GROMACS) with experimental binding constants (e.g., Kd from SPR) to refine force field parameters. Validate predictions by synthesizing top-ranked virtual hits and testing in orthogonal assays (e.g., fluorescence anisotropy for DNA binding) .

Key Methodological Considerations

  • Synthesis: Prioritize microwave-assisted protocols for efficiency .
  • Characterization: Use X-ray crystallography to resolve stereochemical ambiguities .
  • Biological Assays: Include mechanistic studies (e.g., comet assays for DNA damage) alongside cytotoxicity screens .
  • Computational Tools: Validate QSAR predictions with in vitro data to avoid overfitting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.